Dehydro-Gamma-Tocopherol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

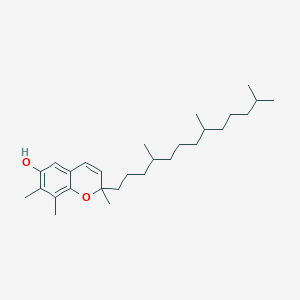

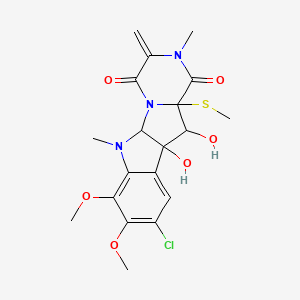

Dehydro-gamma-tocopherol is a tocopherol. It has a role as a metabolite.

Applications De Recherche Scientifique

Antioxidant Properties and Chemical Characteristics

Dehydro-Gamma-Tocopherol has been identified in various Stemona species, with its antioxidant capacities comparable to that of alpha-tocopherol. The distinctive double bond between C-3 and C-4 and the various C-methylations of the aromatic ring in these species reflect differences in methyltransferase activities and are considered a typical chemical character of the genus. These findings suggest a potential role of dehydro-Gamma-Tocopherol in botanical and pharmaceutical research related to the Stemona genus (Brem et al., 2004).

Biological Activities and Health Implications

Gamma-tocopherol, a major form of vitamin E in the diet, has drawn attention for its unique features that distinguish it from alpha-tocopherol. Studies indicate that gamma-tocopherol may play a significant role in human health, providing anti-inflammatory properties and potentially contributing to the prevention of cardiovascular diseases and prostate cancer. This form of vitamin E has been shown to inhibit cyclooxygenase activity and possesses natriuretic activity, which could be of physiological importance (Jiang et al., 2001). Additionally, gamma-tocopherol has been reported to induce cell death in human prostate cancer cells by interrupting sphingolipid synthesis, indicating a potential for its use as an anticancer agent (Jiang et al., 2004).

Involvement in Stress Responses

Dehydro-Gamma-Tocopherol, specifically gamma-tocopherol, has been studied for its involvement in stress responses in plants. In transgenic tobacco plants, it was observed that the presence of gamma-tocopherol played a specific role in abiotic stress responses. The study found that silencing of gamma-tocopherol methyltransferase activity, leading to increased levels of gamma-tocopherol, resulted in improved performance under stress conditions induced by sorbitol or methyl viologen. This suggests that gamma-tocopherol could have protective effects against oxidative stress and could be crucial for plant resilience under adverse environmental conditions (Abbasi et al., 2007).

Potential for Inflammation and Cancer Prevention

Gamma-tocopherol has been observed to have anti-inflammatory activities in vivo. It inhibits the synthesis of proinflammatory eicosanoids and attenuates inflammation-mediated damage, which provides evidence of its potential for disease prevention and therapy (Jiang et al., 2003). Moreover, the potential for its use in cancer prevention is also highlighted, with studies indicating its inhibitory effect on lung cancer growth in mice (Lambert et al., 2009).

Propriétés

Nom du produit |

Dehydro-Gamma-Tocopherol |

|---|---|

Formule moléculaire |

C28H46O2 |

Poids moléculaire |

414.7 g/mol |

Nom IUPAC |

2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chromen-6-ol |

InChI |

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h16,18-22,29H,8-15,17H2,1-7H3 |

Clé InChI |

BIXWVSLNTIFDQN-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C2C=CC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

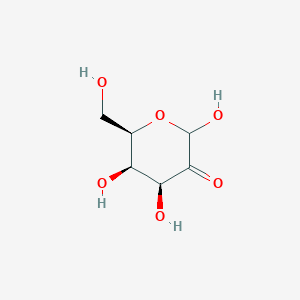

![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)

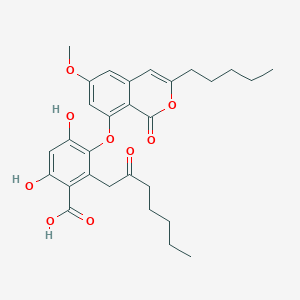

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)